N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of nitrofuran derivatives
Preparation Methods
The synthesis of N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furo[2,3-d]pyrimidine core, followed by the introduction of the nitroaniline moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it effective against certain pathogens and cancer cells. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline can be compared with other nitrofuran derivatives, such as:
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamothioyl]-2,2-dimethylpropanamide: This compound also exhibits antimicrobial properties but differs in its chemical structure and specific biological activities.
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]oxamide: Another nitrofuran derivative with distinct chemical and biological properties. The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)methylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O5/c1-8-5-11-13(17-9(2)18-15(11)26-8)7-16-19-12-4-3-10(20(22)23)6-14(12)21(24)25/h3-7,19H,1-2H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVCQZZLZERPG-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2O1)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.